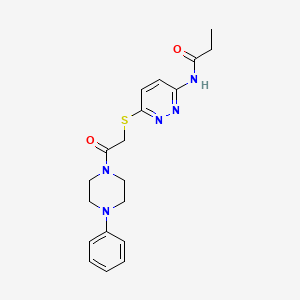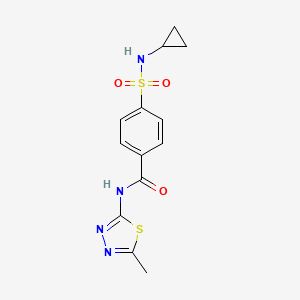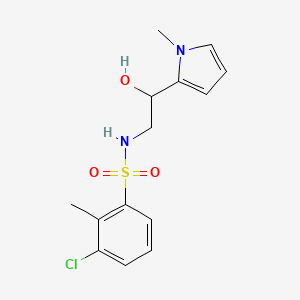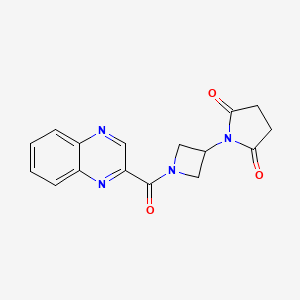
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide, also known as compound 1, is a novel small molecule inhibitor that has shown potential in scientific research applications. This compound has been synthesized using a variety of methods and has been found to have a unique mechanism of action that makes it an interesting target for further research.
Mechanism of Action
Compound 1 works by binding to the active site of certain enzymes and inhibiting their activity. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 can alter the expression of genes that are involved in various disease processes.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and fungi. In animal studies, this compound 1 has been found to have anti-inflammatory effects and to reduce the severity of certain autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 in lab experiments is that it has been shown to be relatively non-toxic to cells and animals at therapeutic doses. This makes it a potentially safer alternative to other HDAC inhibitors that have been studied for their anti-cancer effects. However, one limitation of using this compound 1 is that it is relatively new and has not yet been extensively studied in vivo. More research is needed to fully understand its potential therapeutic applications.
Future Directions
There are several potential future directions for research on N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1. One area of interest is its potential use in combination with other drugs to enhance their efficacy. For example, it has been shown to enhance the effects of certain chemotherapeutic agents in cancer cells. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of these diseases. Finally, more research is needed to fully understand the mechanism of action of this compound 1 and to identify additional targets for its therapeutic use.
Synthesis Methods
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 has been reported in several scientific publications. One method involves the reaction of m-tolylmethanesulfonamide with 4-trifluoromethylbenzaldehyde in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with 2-bromoethanol to yield this compound 1. Another method involves the reaction of m-tolylmethanesulfonamide with 4-(trifluoromethyl)benzyl bromide in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with sodium hydroxide and 2-chloroethanol to yield this compound 1.
Scientific Research Applications
Compound 1 has been studied for its potential use in treating various diseases, including cancer and inflammation. It has been found to inhibit the activity of certain enzymes that play a role in these diseases. In addition, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c1-12-3-2-4-13(9-12)11-25(23,24)21-10-16(22)14-5-7-15(8-6-14)17(18,19)20/h2-9,16,21-22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCGDJYKWNVDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid](/img/structure/B2823033.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2823037.png)
![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide](/img/structure/B2823038.png)
![2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2823039.png)


![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2823045.png)
![N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823046.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2823047.png)
![7-[(2-furylmethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2823051.png)


![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B2823055.png)
